molecular formula C10H14ClNO3 B13474957 methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride

methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride

Cat. No.: B13474957
M. Wt: 231.67 g/mol
InChI Key: CWVIPBKJLYHPEE-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is a derivative of benzoic acid and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and subsequent functional group modifications under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1

InChI Key

CWVIPBKJLYHPEE-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H](CN)O.Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CN)O.Cl

Origin of Product

United States

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